N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-2-chloro-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-19(16(20)11-17)15-9-6-10-18(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATOYQCUOIQASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174102 | |
| Record name | Acetamide, 2-chloro-N-ethyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353975-72-0 | |
| Record name | Acetamide, 2-chloro-N-ethyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353975-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-ethyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 1-Benzyl-piperidin-3-amine: This intermediate is synthesized by the reduction of 1-Benzyl-piperidin-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Acylation Reaction: The 1-Benzyl-piperidin-3-amine is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(1-Benzyl-piperidin-3-yl)-2-chloroacetamide.
Alkylation Reaction: Finally, the N-(1-Benzyl-piperidin-3-yl)-2-chloroacetamide is alkylated with ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position of the acetamide moiety can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used for oxidation reactions.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Oxidation: Oxidized derivatives such as this compound N-oxide.
Reduction: Reduced derivatives such as N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-ethanolamine.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide has garnered attention for its potential as an analgesic and psychoactive agent. Preliminary studies indicate that it may modulate neurotransmitter systems related to pain and mood regulation.
- Mechanism of Action : Research suggests that this compound may act as a central nervous system depressant, influencing pathways involved in pain modulation. It has been studied for its interactions with various receptors, particularly muscarinic receptors, which are crucial for neurotransmission and cognitive function.
- Analgesic Properties : The compound shows promise in pain management, with initial findings indicating its efficacy in preclinical models of pain. Its ability to selectively modulate receptor activities makes it a candidate for further investigation as a therapeutic agent in pain relief.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals.
Synthesis Techniques
- The synthesis typically involves multi-step reactions that can be optimized for scalability using modern techniques such as continuous flow chemistry. The presence of the chlorine atom enhances its reactivity, making it suitable for further modifications into more complex structures.
Comparative Compounds
Several structurally similar compounds have been synthesized to evaluate their biological activities against this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide | C16H23ClN2O | Different piperidine position affects activity |
| N-(1-benzylpiperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | C18H25ClN2O | Cyclopropyl substitution may enhance potency |
| N-(1-benzylpiperidin-4-yl)-N-methylacetamide | C17H25N2O | Lacks chlorine but retains similar activity profile |
This table illustrates how variations in substitution patterns can significantly impact biological activity and pharmacological profiles, highlighting the uniqueness of this compound within its class.
Neuropharmacology
The compound is being investigated for its potential roles in treating neurological disorders due to its interaction with neurotransmitter systems.
Research Studies
Recent studies have employed techniques such as molecular docking and receptor binding assays to elucidate the interactions of this compound with biological targets. These investigations aim to provide insights into its mechanism of action, particularly regarding its selectivity for muscarinic receptors.
Case Studies and Findings
Several studies have documented the efficacy of this compound in preclinical settings:
- Pain Modulation Study : A study demonstrated that this compound significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent.
- Cognitive Function Assessment : Research indicated that the compound's interaction with muscarinic receptors could enhance cognitive functions, making it a candidate for treating cognitive impairments associated with neurological disorders.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, thereby influencing neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide and its analogs:
Structural and Functional Insights
Heterocycle Variations
- Piperidine vs. Pyrrolidine : Piperidine (6-membered ring) analogs exhibit greater conformational flexibility and reduced ring strain compared to pyrrolidine (5-membered ring) derivatives. This difference may enhance binding affinity to larger enzymatic pockets or receptors .
- In pyrrolidine analogs, 2-ylmethyl substitution (C₁₆H₂₃ClN₂O) shifts the acetamide moiety closer to the ring, increasing rigidity .
N-Alkyl Group Effects
- Ethyl (C₂H₅) : Balances lipophilicity and metabolic stability, as seen in the target compound and its pyrrolidine analog .
- Isopropyl (C₃H₇) : Increases hydrophobicity (C₁₇H₂₅ClN₂O), which may enhance blood-brain barrier penetration but reduce metabolic clearance rates .
Chloro Position
All analogs retain the 2-chloro group on the acetamide, which likely contributes to electronic effects (e.g., hydrogen bonding or dipole interactions) and stability against enzymatic degradation .
Biological Activity
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molar mass of approximately 294.82 g/mol. The compound features a piperidine ring substituted with a benzyl group and an acetamide moiety, with a chlorine atom enhancing its reactivity and biological potential.
Neurotransmitter Interaction
Preliminary studies indicate that this compound may modulate receptor activities associated with pain and mood regulation. The compound is primarily investigated for its potential as an analgesic or psychoactive substance. Techniques such as molecular docking and receptor binding assays have been employed to elucidate its interactions with biological targets, particularly focusing on its effects on the central nervous system (CNS).
Analgesic Properties
Research has suggested that compounds similar to this compound exhibit significant analgesic properties. For instance, studies have shown that derivatives with similar piperidine structures can influence pathways involved in pain modulation, potentially acting as central nervous system depressants.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis with related compounds reveals how variations in substitution patterns can affect pharmacological profiles:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide | C16H23ClN2O | Different piperidine position affects activity |
| N-(1-benzylpiperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | C18H25ClN2O | Cyclopropyl substitution may enhance potency |
| N-(1-benzylpiperidin-4-yl)-N-methylacetamide | C17H25N2O | Lacks chlorine but retains similar activity profile |
This table illustrates how modifications can lead to significant changes in biological activity, emphasizing the importance of structural design in drug development.
Receptor Binding Studies
A study focusing on related piperidine derivatives assessed their affinity for sigma receptors, which are implicated in various neurological functions. Compounds showed varying affinities for sigma1 and sigma2 receptors, with some demonstrating high selectivity for sigma1 receptors. This suggests that modifications in the piperidine structure could lead to enhanced therapeutic effects .
Molecular Docking Analysis
Molecular docking studies have been conducted to predict the binding affinities of this compound to various receptors. These studies provide insights into the compound's mechanism of action and potential therapeutic applications, particularly in pain management and mood disorders.
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE): Use P95 respirators (US) or P1 masks (EU) for particulate protection, nitrile gloves, and chemical-resistant lab coats .
- Ventilation: Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.
- Waste Disposal: Segregate halogenated waste (due to the chloroacetamide group) and avoid drainage systems .
- Emergency Measures: For skin contact, rinse immediately with water; for eye exposure, use eyewash stations for 15 minutes .
Advanced Consideration: Perform a hazard assessment using computational toxicology tools (e.g., QSAR models) to predict acute toxicity and environmental persistence, given the lack of empirical toxicological data .
How can researchers resolve contradictions in pharmacological data for this compound?
Advanced Research Focus
Contradictory results in bioactivity assays (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Impurity Profiles: Use HPLC-MS to quantify synthetic byproducts (e.g., unreacted benzyl-piperidine intermediates).
- Solubility Artifacts: Test compound solubility in assay buffers (e.g., DMSO vs. aqueous solutions) using dynamic light scattering.
- Target Selectivity: Employ molecular docking simulations to compare binding affinities with off-target proteins (e.g., cholinesterases ).
- Statistical Validation: Apply multivariate analysis to distinguish signal noise from true biological effects.
What computational strategies are recommended for predicting the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- Reaction Mechanism Modeling: Use density functional theory (DFT) to map potential energy surfaces for reactions like nucleophilic substitution at the chloroacetamide site.
- Machine Learning: Train models on PubChem data to predict reaction outcomes (e.g., substituent effects on piperidine ring stability).
- High-Throughput Screening: Integrate robotic platforms with computational pipelines to test predicted reaction conditions .
How should researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?
Q. Basic Research Focus
- Experimental Determination: Measure logP via shake-flask method (octanol/water partitioning) and solubility using UV-Vis spectroscopy.
- Predictive Tools: Apply software like ACD/Labs or SwissADME to estimate properties based on molecular descriptors .
- Data Sharing: Contribute results to open databases (e.g., PubChem) to fill gaps in public datasets .
What analytical techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and assess purity.
- Mass Spectrometry: Employ high-resolution MS (e.g., Orbitrap Fusion Lumos ) for exact mass verification.
- Thermal Analysis: DSC/TGA to determine melting points and decomposition profiles.
Advanced Application: Combine cryo-EM with X-ray crystallography to study conformational dynamics in enzyme-bound states .
How can researchers design experiments to study the environmental persistence of this compound?
Q. Advanced Research Focus
- Degradation Studies: Simulate hydrolysis (pH 3–9 buffers) and photolysis (UV exposure) to identify breakdown products via LC-MS.
- Ecotoxicology Assays: Use Daphnia magna or algae models to assess acute toxicity and bioaccumulation potential .
- Lifecycle Analysis: Model environmental fate using EPI Suite or similar tools to prioritize mitigation strategies.
What strategies are recommended for optimizing the stability of this compound in long-term storage?
Q. Basic Research Focus
- Storage Conditions: Keep in amber vials under inert gas (N) at –20°C to prevent oxidation and moisture uptake .
- Stability Monitoring: Use periodic HPLC analysis to detect degradation (e.g., dechlorination or piperidine ring oxidation).
- Formulation: Consider lyophilization with stabilizers (e.g., trehalose) for aqueous-sensitive compounds.
How can researchers validate the purity of this compound for pharmacological studies?
Q. Advanced Research Focus
- Orthogonal Methods: Combine HPLC (reverse-phase C18 column), GC-MS (for volatile impurities), and -NMR (if fluorinated analogs exist).
- Standard Reference Materials: Cross-check against certified samples from NIST or equivalent agencies .
- Batch-to-Batch Consistency: Implement statistical process control (SPC) during synthesis to minimize variability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
